Zinc chloride, hydrate

Overview

Description

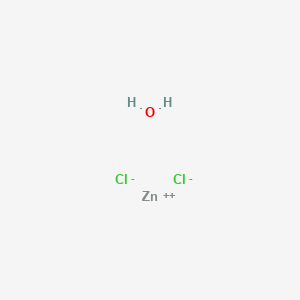

Zinc chloride hydrate is an inorganic chemical compound with the formula ZnCl₂·nH₂O, where n can range from 0 to 4.5. It forms colorless or white crystalline solids that are highly soluble in water. Zinc chloride hydrate is known for its hygroscopic properties, meaning it attracts and captures water molecules from the environment.

Synthetic Routes and Reaction Conditions:

Reaction with Hydrochloric Acid: Zinc metal reacts with hydrochloric acid to form zinc chloride hydrate. The reaction can be represented as: \[ Zn + 2HCl \rightarrow ZnCl₂ + H₂ \]

Reaction with Zinc Sulfide: Zinc sulfide reacts with hydrochloric acid to produce zinc chloride hydrate and hydrogen sulfide. The reaction is: \[ ZnS + 2HCl \rightarrow ZnCl₂ + H₂S \]

Industrial Production Methods:

Molten Salt Hydrate Systems: Zinc chloride hydrate can be produced using molten salt hydrate systems, which involve heating zinc chloride with water to form various hydrates.

Hydrothermal Methods: Zinc chloride hydrate can be synthesized using hydrothermal methods, where zinc chloride is dissolved in water and heated under pressure to form hydrates.

Types of Reactions:

Oxidation: Zinc chloride hydrate can undergo oxidation reactions, especially when heated, leading to the formation of zinc oxychloride.

Reduction: Zinc chloride hydrate can act as a reducing agent in certain reactions.

Substitution: Zinc chloride hydrate can participate in substitution reactions, where it can replace other halides in compounds.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the initial synthesis of zinc chloride hydrate.

Heat: Required for dehydration reactions, where zinc chloride hydrate loses water to form anhydrous zinc chloride.

Major Products Formed:

Zinc Oxychloride: Formed when zinc chloride hydrate is heated.

Hydrogen Sulfide: Produced when zinc sulfide reacts with hydrochloric acid.

Mechanism of Action

Target of Action

Zinc chloride hydrate primarily targets various enzymes and proteins in the body. Zinc is a component of approximately 3000 human proteins . It performs catalytic, structural, and regulatory roles in the body .

Mode of Action

Zinc chloride hydrate interacts with its targets in several ways. It performs catalytic roles by participating in enzymatic reactions. Structurally, it is a crucial component of many proteins. It also has regulatory roles, influencing the expression of various genes . For instance, in a promyelocytic leukemia cell line, zinc enhances the up-regulation of A20 mRNA, which, via the TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of TNF-α, IL-1β, and IL-8 .

Biochemical Pathways

Zinc chloride hydrate affects numerous biochemical pathways. It is involved in protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . Zinc is also cytoprotective against reactive oxygen species mediated apoptosis through the action of metallothioneins .

Pharmacokinetics

Zinc chloride hydrate is approximately 33% orally bioavailable in humans, but bioavailability can vary between patients and depending on current zinc levels . Most zinc in the body is reabsorbed, indicating a long duration of action .

Result of Action

The action of zinc chloride hydrate results in various molecular and cellular effects. It restores mucosal barrier integrity, restores enterocyte brush-border enzyme activity, promotes the production of antibodies, and promotes the production of circulating lymphocytes against intestinal pathogens . Zinc also directly affects ion channels as a potassium channel blocker of cAMP-mediated chlorine secretion .

Action Environment

The action of zinc chloride hydrate can be influenced by various environmental factors. For instance, the presence of oxygen can cause zinc chloride to oxidize to zinc oxide above 400 °C . Furthermore, the solubility of zinc chloride hydrate in water can affect its action, efficacy, and stability .

Scientific Research Applications

Catalytic Applications

1.1 Biomass Valorization

Zinc chloride hydrates have been studied for their role in the catalytic transformation of biomass into valuable chemicals. Research indicates that varying the hydration level (n = 2.5 to 4.5) significantly affects the catalyst's activity in converting lignocellulosic biomass into low molecular weight saccharides and other chemicals such as 5-(hydroxymethyl)furfural and furfural. This process enhances the economic viability of biomass by transforming low-value substrates into higher-value products .

1.2 Cellulose Dissolution

Zinc chloride hydrates have demonstrated the ability to dissolve cellulose, making them useful in various chemical synthesis processes. This characteristic is particularly beneficial in developing deep eutectic solvents (DES) for cellulose processing, which can lead to more sustainable and efficient chemical manufacturing practices .

Biological Applications

2.1 Antimicrobial Properties

Zinc chloride is incorporated into dental products and personal care items due to its antimicrobial properties. It has been shown to reduce plaque formation and improve gingival health when used in toothpaste formulations. The combination of zinc chloride with other agents provides a synergistic effect that enhances oral hygiene without compromising fluoride's efficacy .

2.2 Preservative Uses

In biological contexts, zinc chloride hydrate serves as a preservative for anatomical specimens and is employed in embalming fluids due to its ability to inhibit microbial growth . Its effectiveness as a preservative makes it valuable in both medical and educational settings.

Industrial Applications

3.1 Wood Preservation

Zinc chloride hydrate is widely used as a wood preservative, protecting against decay and insect damage. Its application extends to various wood treatment processes, ensuring longevity and durability in outdoor construction materials .

3.2 Soldering Fluxes and Metal Etching

In the metalworking industry, zinc chloride hydrate acts as a soldering flux and etchant, facilitating the joining of metals by improving wetting properties and enhancing adhesion during soldering processes .

Data Tables

| Application Area | Specific Use |

|---|---|

| Catalysis | Biomass conversion |

| Biological Sciences | Antimicrobial agent |

| Industrial Processes | Wood preservation |

| Metalworking | Soldering flux |

Case Studies

Case Study 1: Biomass Conversion

A systematic study demonstrated that zinc chloride hydrates effectively catalyze the conversion of raw biomass into valuable chemicals, achieving high selectivity and yield in laboratory settings. The findings suggest potential industrial applications for sustainable chemical production from renewable resources .

Case Study 2: Oral Care Products

In clinical trials, toothpaste containing zinc chloride showed significant improvements in gingival health indicators compared to standard formulations without zinc additives. The results highlight the compound's role in enhancing oral hygiene products while maintaining fluoride's benefits .

Comparison with Similar Compounds

Copper(II) Chloride Hydrate (CuCl₂·nH₂O): Similar in structure and reactivity, but with different chemical properties due to the presence of copper ions.

Iron(III) Chloride Hydrate (FeCl₃·nH₂O): Another metal chloride hydrate with distinct properties and applications.

Magnesium Chloride Hydrate (MgCl₂·nH₂O): Similar in terms of hydration but with different chemical behavior.

Uniqueness: Zinc chloride hydrate is unique in its ability to form multiple hydrates and its wide range of applications in various fields, from industrial processes to biological research.

Biological Activity

Zinc chloride (ZnCl₂·nH₂O), particularly in its hydrated form, has garnered significant attention in biological and biomedical research due to its diverse biological activities. This article explores the biological activity of zinc chloride hydrate, focusing on its antibacterial properties, role in cellular processes, and implications in various fields such as nutrition and dermatology.

Overview of Zinc Chloride Hydrate

Zinc chloride is a chemical compound that exists in both anhydrous and hydrated forms. The hydrated form is often encountered in biological studies. Zinc is an essential trace element involved in numerous physiological functions, including enzyme activity, immune response, and cellular signaling.

Antibacterial Activity

Zinc chloride exhibits notable antibacterial properties against various pathogens. Studies have demonstrated that zinc ions can disrupt bacterial cell membranes and inhibit their growth.

- Case Study: Zinc Complexes

A study synthesized a novel zinc-glucose-citrate complex (ZnGC) which showed enhanced antibacterial activity compared to ZnCl₂ against Staphylococcus aureus and Escherichia coli. The ZnGC complex's structure facilitated better interaction with bacterial cells, leading to increased efficacy against these pathogens .

| Compound | Antibacterial Activity | Target Bacteria |

|---|---|---|

| Zinc Chloride | Moderate | S. aureus, E. coli |

| ZnGC Complex | High | S. aureus, E. coli |

Zinc plays a crucial role in various cellular mechanisms:

- Enzymatic Function : Zinc is a cofactor for over 300 enzymes, facilitating biochemical reactions essential for metabolism and DNA synthesis .

- Cellular Signaling : It modulates signaling pathways by influencing the activity of transcription factors such as NF-κB, which is pivotal in immune responses .

- Antioxidant Properties : Zinc helps protect cells from oxidative stress by stabilizing cell membranes and acting as a cofactor for antioxidant enzymes .

Nutritional Implications

Zinc deficiency can lead to several health issues, including impaired immune function and delayed wound healing. Supplementation with zinc chloride has been shown to restore mucosal integrity in patients with diarrhea, enhancing recovery by promoting the production of antibodies and lymphocytes .

- Dietary Studies : Research indicates that dietary zinc chloride can influence the life history performance of insects such as Spodoptera litura. Low concentrations were beneficial for reproduction, while higher concentrations negatively impacted survival rates .

Dermatological Applications

Zinc chloride has been explored for its potential applications in dermatology:

Properties

IUPAC Name |

zinc;dichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMNMOHKSNOKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21351-91-7 | |

| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60723824 | |

| Record name | Zinc chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-34-0, 21351-91-7 | |

| Record name | Zinc chloride (ZnCl2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.